molecular formula C16H12O3 B12480736 6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B12480736
M. Wt: 252.26 g/mol
InChI Key: WWQCDLLIKNSZHL-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxy group, a methylphenyl group, and a benzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methylbenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuranone structure can be reduced to form an alcohol.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3

InChI Key

WWQCDLLIKNSZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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